molecular formula C20H23N3O3 B2752772 4-(4-{3-[(Pyridin-3-yloxy)methyl]azetidine-1-carbonyl}phenyl)morpholine CAS No. 2379953-47-4

4-(4-{3-[(Pyridin-3-yloxy)methyl]azetidine-1-carbonyl}phenyl)morpholine

Cat. No.: B2752772
CAS No.: 2379953-47-4
M. Wt: 353.422
InChI Key: COJVBAUTSNZFGL-UHFFFAOYSA-N
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Description

4-(4-{3-[(Pyridin-3-yloxy)methyl]azetidine-1-carbonyl}phenyl)morpholine is a complex organic compound that features a morpholine ring, a phenyl group, a pyridine moiety, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{3-[(Pyridin-3-yloxy)methyl]azetidine-1-carbonyl}phenyl)morpholine typically involves multi-step organic reactions. One common route includes the formation of the azetidine ring followed by the attachment of the pyridine and morpholine groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods allow for the efficient and scalable production of the compound while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-(4-{3-[(Pyridin-3-yloxy)methyl]azetidine-1-carbonyl}phenyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and phenyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-{3-[(Pyridin-3-yloxy)methyl]azetidine-1-carbonyl}phenyl)morpholine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It could be used in the treatment of diseases such as cancer, bacterial infections, or neurological disorders.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-{3-[(Pyridin-3-yloxy)methyl]azetidine-1-carbonyl}phenyl)morpholine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but they may include signal transduction, gene expression modulation, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    4-(4-{3-[(Pyridin-3-yloxy)methyl]azetidine-1-carbonyl}phenyl)morpholine: shares similarities with other azetidine-containing compounds, such as azetidine-2-carboxylic acid and azetidine-3-carboxylic acid.

    Pyridine derivatives: Compounds like 3-pyridylmethylamine and 3-pyridylmethanol.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(4-morpholin-4-ylphenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c24-20(17-3-5-18(6-4-17)22-8-10-25-11-9-22)23-13-16(14-23)15-26-19-2-1-7-21-12-19/h1-7,12,16H,8-11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJVBAUTSNZFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)N3CC(C3)COC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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